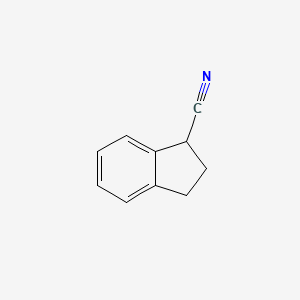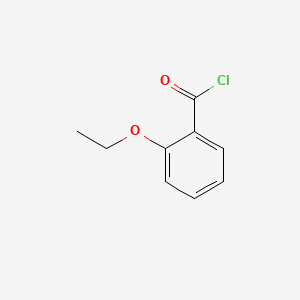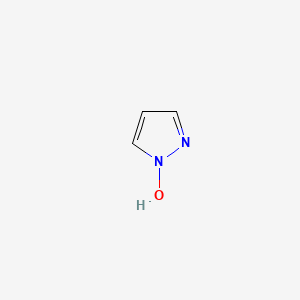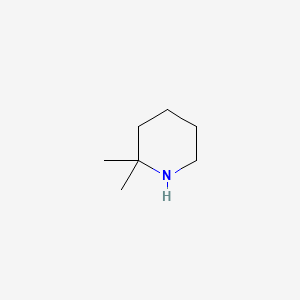
1-(4-methoxyphenyl)-N-methylethanamine
Descripción general
Descripción
1-(4-methoxyphenyl)-N-methylethanamine is an organic compound. It is a phenol with a methoxy group in the para position . It is also known as 4-Methoxyamphetamine .
Synthesis Analysis
The synthesis of this compound can be achieved through biotransformation, which is one of the most preferred methodologies. This process provides a clean and eco-friendly way to perform chemical reactions under mild conditions and high selectivity for the substrate .Molecular Structure Analysis
The molecular structure of this compound has been studied using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra. The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, it has been shown that enantiopure (S)-1-(4-methoxyphenyl) ethanol can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied. For instance, it has been shown that the structure showed an important nonlinear optical property .Aplicaciones Científicas De Investigación
Analytical Method Development
- A high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of N-benzyl phenethylamines, highlighting its utility in toxicology and forensic studies (Poklis et al., 2014).
Chemical Synthesis and Identification
- Research on the clandestine synthesis of ring and side chain modified phenylisopropylamines, including 4-methoxyamphetamine and its derivatives, demonstrates the relevance of 1-(4-methoxyphenyl)-N-methylethanamine in forensic science for the identification of illicit substances (Błachut et al., 2002).
Neurotoxicity Studies
- The neurotoxic potential of m-methoxy-MPTP, structurally related to this compound, was assessed in mice, contributing to research on Parkinsonism-causing agents and the development of safer synthetic routes for potential analgesic drugs (Zimmerman et al., 1986).
Novel Drug Synthesis
- The synthesis of 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine, used as a marker for clandestine p-methoxyamphetamine, illustrates the compound's role in understanding and tracking the production of new psychoactive substances (Błachut et al., 2002).
Pharmacological Evaluation
- A series of 4-methoxy-beta-hydroxyphenethylamines, including derivatives of this compound, were synthesized and evaluated for their monoamine oxidase inhibiting activity, contributing to the development of potential therapeutic agents (Ferguson & Keller, 1975).
Metabolic Studies
- Chlorphenoxamine metabolites, structurally related to this compound, were isolated and identified in human urine, providing insights into the metabolism and excretion profiles of similar compounds, important for pharmacokinetic and toxicological studies (Goenechea et al., 1987).
Mechanistic Studies in Organic Chemistry
- Research on the nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, similar to this compound, provides valuable information on reaction mechanisms in organic chemistry, particularly in aqueous solutions (Toteva & Richard, 1996).
Behavioral Pharmacology
- The behavioral effects of PMMA, structurally related to this compound, were investigated, contributing to the understanding of the pharmacological and toxicological profiles of methamphetamine analogs (Glennon et al., 1988).
Biochemical Assays
- Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines, regioisomers of this compound, were developed for distinguishing these compounds from related drug classes, highlighting its significance in biochemical assays and drug testing (Deruiter et al., 1990).
Drug Testing and Toxicology
- The application of a validated LC-MS-MS method to determine the effect of hair color on the incorporation of 25B-NBOMe, structurally related to this compound, into hair in rats provides insights into forensic toxicology and drug testing methodologies (Nisbet et al., 2017).
Safety and Hazards
The safety data sheet for 1-(4-methoxyphenyl)-N-methylethanamine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDSVJQKGZSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389421 | |
| Record name | 1-(4-methoxyphenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41684-13-3 | |
| Record name | 1-(4-methoxyphenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-methoxyphenyl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















